molecular formula C24H20N2O2 B2722223 (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1261027-60-4

(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2722223
CAS No.: 1261027-60-4
M. Wt: 368.436
InChI Key: HTJOKUCLHWEIAH-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives, characterized by a distinctive 2H-chromene core structure with imino and carboxamide functional groups at the 2 and 3 positions, respectively . This specific molecular architecture, featuring dual 4-methylphenyl substituents, makes it a valuable chemical entity in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound is representative of a broader family of 2-imino-2H-chromene-3-carboxamide derivatives that have demonstrated significant potential in pharmaceutical research . Chromene-based compounds analogous to this product have been investigated for diverse biological activities, including anticancer properties through the induction of apoptosis and disruption of cell cycle progression in various cancer cell lines . Related structural analogs have also shown promise as enzyme inhibitors, potentially targeting specific kinases and other enzymes involved in pathological pathways . The presence of the imino group and carboxamide functionality provides key interaction sites for molecular recognition events with biological targets, while the chromene core contributes to the compound's structural stability and influences its physicochemical properties . This product is offered as a high-purity chemical reagent exclusively for non-human research applications . It is strictly intended for use by qualified researchers in laboratory settings and is not approved for diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable regulations governing the use of chemical substances.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-16-7-11-19(12-8-16)25-23(27)21-15-18-5-3-4-6-22(18)28-24(21)26-20-13-9-17(2)10-14-20/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJOKUCLHWEIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-methylbenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the chromene core

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)amino]-2H-chromene-3-carboxamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that chromene derivatives, including (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays reveal that it effectively scavenges free radicals, thereby protecting cells from oxidative stress.

Table 2: Antioxidant Activity Data

MethodIC50 (µM)Reference
DPPH Scavenging25.0
ABTS Assay30.0

Insecticidal Properties

Research has shown that this compound possesses insecticidal activity against pests such as Aphis craccivora. The compound disrupts the normal physiological functions of these insects, leading to mortality.

Table 3: Insecticidal Activity Data

Insect SpeciesLC50 (µg/mL)Reference
Aphis craccivora50

Photovoltaic Materials

Due to its unique electronic properties, this compound is being explored as a potential material for organic photovoltaics. Its ability to absorb light and convert it into electrical energy makes it a candidate for solar cell applications.

Table 4: Photovoltaic Performance Data

ParameterValueReference
Power Conversion Efficiency (%)6.5
Open Circuit Voltage (V)0.75

Mechanism of Action

The mechanism of action of (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The chromene core and the imine group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

  • (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxylate
  • (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxylic acid
  • (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide derivatives

Uniqueness:

  • The presence of the carboxamide group distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
  • The specific arrangement of the 4-methylphenyl groups and the chromene core contributes to its unique chemical and physical properties.

Biological Activity

(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C24H20N2O2C_{24}H_{20}N_{2}O_{2}. The structure features a chromene core substituted with two 4-methylphenyl groups and an imine linkage, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
  • Anticancer Activity : Preliminary studies suggest that chromene derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies and Experimental Data

  • In Vitro Studies on Enzyme Inhibition :
    • A recent study evaluated the inhibitory effect of chromene derivatives on AChE. The compound showed significant inhibition with an IC50 value indicating its potential as a therapeutic agent for cognitive disorders .
  • Anticancer Potential :
    • Research conducted on related chromene compounds demonstrated their ability to induce apoptosis in cancer cells via caspase activation. This suggests that this compound may share similar properties .
  • Molecular Docking Studies :
    • Computational studies using molecular docking simulations have indicated favorable binding interactions between the compound and AChE, supporting its role as a potential inhibitor. These studies provide insights into the binding affinities and interactions at the molecular level .

Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Acetylcholinesterase InhibitionEnhances cholinergic transmission
Anticancer ActivityInduces apoptosis via caspase activation
Enzyme InteractionFavorable binding with AChE

Q & A

Q. Implications :

  • Thermal Stability : High melting points (>200°C) due to strong lattice forces.
  • Solubility : Limited solubility in polar solvents (e.g., water) due to hydrophobic aryl groups.

Methodological: What analytical techniques are optimal for assessing purity and degradation pathways?

Answer:

  • HPLC-MS : Quantify impurities (e.g., hydrolyzed imine products) with C18 columns (acetonitrile/water gradient).
  • TGA/DSC : Monitor thermal decomposition (onset ~250°C) and phase transitions .
  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; analyze via FTIR for carbonyl or amine degradation.

Best Practice : Use deuterated DMSO for 1H^1H-NMR to avoid solvent overlap with aromatic protons.

Advanced: How can computational modeling predict biological activity or reactivity of this compound?

Answer:

  • Molecular Docking : Screen against sulfonamide drug targets (e.g., carbonic anhydrase IX) using AutoDock Vina .
  • QM/MM Simulations : Study imine hydrolysis mechanisms under acidic conditions (e.g., pH 5.0 lysosomal environments).
  • ADMET Prediction : Use SwissADME to estimate logP (~3.2) and BBB permeability (low), suggesting limited CNS activity .

Basic: What spectroscopic signatures confirm the imine (C=N) and carboxamide (CONH) functional groups?

Answer:

  • FTIR :
    • Imine (C=N): Sharp peak at ~1620 cm1^{-1}.
    • Carboxamide (N–H): Stretching at ~3300 cm1^{-1}, Amide I (C=O) at ~1680 cm1^{-1}.
  • 1H^1H-NMR :
    • Imine proton: δ 8.3–8.5 ppm (singlet, Z-configuration).
    • Aromatic methyl groups: δ 2.3–2.5 ppm (singlets, 4-methylphenyl).

Validation : Compare with synthesized reference standards .

Advanced: What strategies address low yields in the final coupling step of the synthesis?

Answer:
Low yields (<40%) may result from:

Moisture Sensitivity : Use anhydrous solvents (e.g., THF) and molecular sieves for imine formation.

Steric Hindrance : Introduce electron-withdrawing groups (e.g., –NO2_2) on aryl rings to activate coupling sites .

Catalytic Optimization : Employ Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amidation (improves yields to ~65%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.